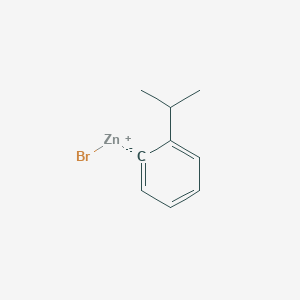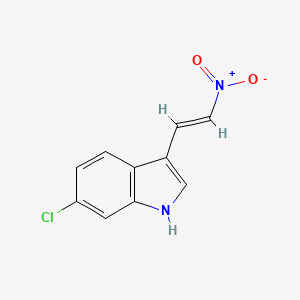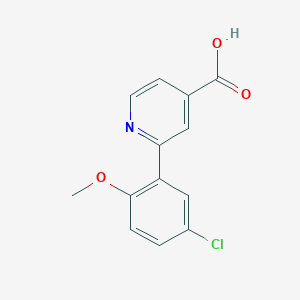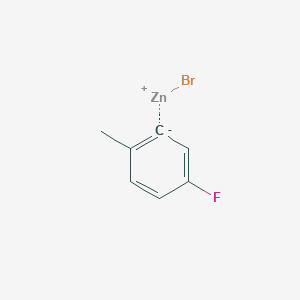
5-Fluoro-2-methylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methylphenylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that contains a zinc atom bonded to a 5-fluoro-2-methylphenyl group and a bromide ion. This compound is typically used in cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methylphenylzinc bromide can be synthesized through the reaction of 5-fluoro-2-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc reagent. The general reaction is as follows:
5-Fluoro-2-methylbromobenzene+Zn→5-Fluoro-2-methylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Fluoro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere with a solvent like THF.
Addition Reactions: These reactions can occur with various electrophiles, including carbonyl compounds, to form new carbon-carbon bonds.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
科学研究应用
5-Fluoro-2-methylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it valuable in the construction of molecular frameworks.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are studied for their potential therapeutic effects.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its role in forming carbon-carbon bonds is crucial in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications.
作用机制
The mechanism of action of 5-fluoro-2-methylphenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium or nickel catalyst, facilitating the transfer of the 5-fluoro-2-methylphenyl group to the electrophile. This process forms a new carbon-carbon bond, which is the key step in the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
5-Fluoro-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
5-Fluoro-2-methylphenylboronic acid: Used in Suzuki coupling reactions to form carbon-carbon bonds.
5-Fluoro-2-methylphenylsilane: Utilized in Hiyama coupling reactions.
Uniqueness
5-Fluoro-2-methylphenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to other organometallic reagents, it offers better control over the reaction conditions and product formation. Its use in Negishi coupling reactions is particularly notable for the efficient formation of biaryl compounds.
属性
IUPAC Name |
bromozinc(1+);1-fluoro-4-methylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIUNJLQRHVNHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
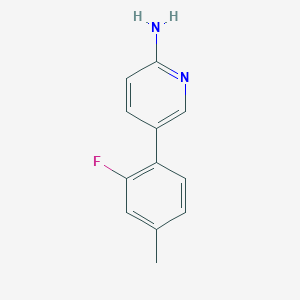
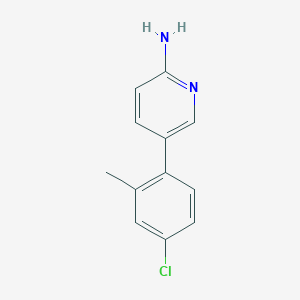
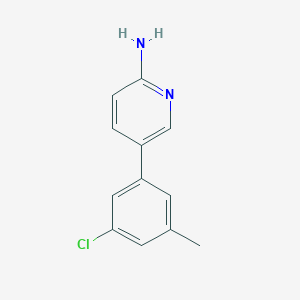
![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330171.png)

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330184.png)
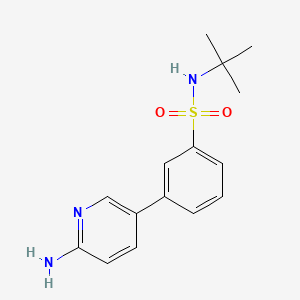
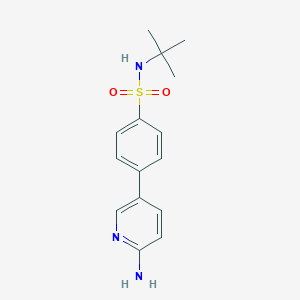
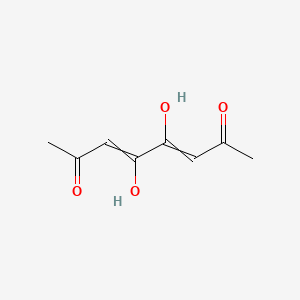
![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone](/img/structure/B6330200.png)
